Triprolidine

描述

First generation histamine H1 antagonist used in allergic rhinitis; asthma; and urticaria. It is a component of cough and cold medicines. It may cause drowsiness.

This compound is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold and as a short acting sedative. This compound has not been linked to instances of clinically apparent acute liver injury.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1983 and has 5 approved indications.

Histamine H1 antagonist used in allergic rhinitis; ASTHMA; and URTICARIA. It is a component of COUGH and COLD medicines. It may cause drowsiness.

See also: Pheniramine (related); Doxylamine (related); this compound Hydrochloride Anhydrous (active moiety of).

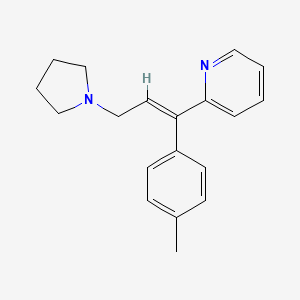

Structure

3D Structure

属性

IUPAC Name |

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEQULMOCCWAQT-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

550-70-9 (mono-hydrochloride), 6138-79-0 (mono-hydrochloride, mono-hydrate) | |

| Record name | Triprolidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023718 | |

| Record name | Triprolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triprolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.37e-02 g/L | |

| Record name | Triprolidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triprolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from light petroleum | |

CAS No. |

486-12-4 | |

| Record name | Triprolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triprolidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triprolidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triprolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triprolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8T9S52QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triprolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

59-61 °C, 60 °C | |

| Record name | Triprolidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIPROLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triprolidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Structure-Activity Relationship of Triprolidine and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triprolidine, a first-generation H1 histamine receptor antagonist. This compound is an alkylamine derivative used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its therapeutic effect is derived from its competitive antagonism of histamine at H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[3][4] This document details the critical structural features governing its potency, summarizes quantitative data, outlines key experimental methodologies, and visualizes the associated biological pathways and research workflows.

Core Molecular Structure and Pharmacophore

This compound, chemically named 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine, possesses a distinct pharmacophore essential for its antihistaminic activity. The key components include:

-

Aromatic System : A pyridine ring and a p-tolyl (4-methylphenyl) group.

-

Ethylamine Backbone : A propenyl chain connecting the aromatic systems to the basic nitrogen.

-

Aliphatic Amine : A pyrrolidine ring containing a tertiary amine, which is typically protonated at physiological pH and is crucial for receptor interaction.

The spatial arrangement of these groups, particularly the geometry around the double bond, is a primary determinant of biological activity.

Structure-Activity Relationship (SAR) Analysis

The most critical factor in the SAR of this compound is its geometric isomerism. The molecule exists as (E) and (Z) isomers, with the biological activity predominantly residing in the (E)-isomer.[5]

Key Findings:

-

Geometric Isomerism : The (E)-isomer, where the pyrrolidine-methyl group is positioned trans to the 2-pyridyl group, is substantially more potent than the (Z)-isomer.[5] Pharmacological studies have confirmed the superiority of the (E) configuration as an H1-antagonist.[5]

-

Potency Difference : The affinity of (E)-triprolidine for H1 receptors in guinea pig ileum is over 1000 times greater than its (Z) counterpart.[5] Another study reported a potency ratio of approximately 600 for the (E) vs. (Z) isomer in guinea pig ileum and a ratio of around 100 at cerebellar H1 receptors, suggesting potential tissue-specific receptor conformations.[6]

-

Aryl Group Disposition : The specific arrangement of the aryl groups in the active (E)-isomer is believed to mimic the optimal conformation seen in other structurally related chiral antihistamines, such as the pheniramines.[6]

Quantitative SAR Data

The following table summarizes the quantitative data comparing the activity of the geometric isomers of this compound.

| Compound / Isomer | Tissue / Receptor Source | Potency Ratio (E/Z) | Reference |

| This compound | Guinea Pig Ileum | ~600 | [6] |

| This compound | Cerebellar H1 Receptors | ~100 | [6] |

| This compound | Guinea Pig Ileum H1 Receptors | >1000 | [5] |

Histamine H1 Receptor Signaling Pathway

This compound functions as an inverse agonist at the histamine H1 receptor, blocking the downstream signaling cascade initiated by histamine.[7][8] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gαq/11 proteins.[9] This triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10] The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory mediators.[8] this compound prevents this cascade by blocking the initial receptor activation.

Experimental Protocols

The evaluation of this compound and its analogs relies on standardized pharmacological assays to determine their affinity for the H1 receptor and their functional potency as antagonists.

A. Guinea Pig Ileum Contraction Assay (Functional Antagonism)

This classic ex vivo assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.

-

Tissue Preparation : A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with carbogen (95% O₂, 5% CO₂).

-

Transducer Setup : One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.

-

Histamine Dose-Response : A cumulative concentration-response curve for histamine is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal contraction).

-

Antagonist Incubation : The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., (E)- or (Z)-triprolidine) for a predetermined period (e.g., 30-60 minutes).

-

Second Histamine Response : A second histamine concentration-response curve is generated in the presence of the antagonist.

-

Data Analysis : The antagonist's potency is determined by the degree of the rightward shift in the histamine dose-response curve. The pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the original response, is calculated to quantify antagonist potency.

B. Radioligand Binding Assay (Receptor Affinity)

This in vitro assay directly measures the affinity of a compound for the H1 receptor.

-

Membrane Preparation : Cell membranes expressing the H1 receptor (e.g., from guinea pig cerebellum or a recombinant cell line) are prepared by homogenization and centrifugation.

-

Assay Components : The assay mixture includes the cell membranes, a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) at a fixed concentration, and varying concentrations of the unlabeled test compound (the competitor, e.g., this compound).

-

Incubation : The mixture is incubated to allow binding to reach equilibrium.

-

Separation : The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

-

Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis : The data are used to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

General Workflow for SAR Studies

The development and optimization of antihistamines like this compound follow a structured workflow designed to identify key structural features and enhance potency and selectivity.

Conclusion

The structure-activity relationship of this compound is well-defined, with its antihistaminic potency critically dependent on the (E)-geometric configuration of its propenyl backbone. This specific stereochemistry allows for an optimal interaction with the histamine H1 receptor, resulting in significantly higher affinity and antagonist activity compared to its (Z)-isomer. Quantitative studies consistently demonstrate this isomeric preference, highlighting the importance of rigid conformational constraints in the design of potent H1 antagonists. The experimental protocols outlined provide the fundamental tools for researchers to further explore the SAR of this and other classes of antihistamines, guiding the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Analogues of this compound: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. H1 antagonist - Wikipedia [en.wikipedia.org]

- 8. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Triprolidine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for Triprolidine hydrochloride, a first-generation antihistamine. The information presented herein is intended for research and development purposes, offering detailed experimental protocols and quantitative data to aid in the laboratory-scale synthesis of this compound.

Introduction

This compound is a potent histamine H1-receptor antagonist belonging to the alkylamine class of antihistamines.[1][2] It is used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2][3] For research purposes, a reliable and well-documented synthetic procedure is essential. This guide outlines the most common and effective methods for the synthesis of this compound, culminating in its hydrochloride salt. The E-isomer of this compound is known to be significantly more active than the Z-isomer.[1]

Synthetic Pathways

Two primary synthetic routes for this compound have been extensively described in the literature: the Mannich reaction followed by a Grignard reaction and dehydration, and the Wittig reaction. A more recent approach utilizing photoredox catalysis has also been reported.

Mannich Reaction and Grignard Reaction Route

This classical approach involves a three-step process starting from readily available materials.

-

Step 1: Mannich Reaction. 4'-methylacetophenone, paraformaldehyde, and pyrrolidine undergo a Mannich reaction to produce the intermediate, 4'-methyl-3-pyrrolidinopropiophenone.[1]

-

Step 2: Grignard Reaction. The ketone intermediate is then reacted with a Grignard reagent, 2-pyridylmagnesium bromide (prepared from 2-bromopyridine and magnesium), to form 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol.[1][4]

-

Step 3: Dehydration and Salt Formation. The resulting tertiary alcohol is dehydrated using a strong acid, such as sulfuric acid, to yield a mixture of (E)- and (Z)-Triprolidine.[1][5] The desired E-isomer can be isolated, and subsequent treatment with hydrochloric acid affords this compound hydrochloride.[6]

Wittig Reaction Route

An alternative synthesis utilizes the Wittig reaction to form the characteristic double bond of this compound.

-

Step 1: Wittig Reaction. 2-(p-toluoyl) pyridine is reacted with the ylide generated from 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide using a strong base like potassium t-butoxide. This reaction typically produces a mixture of (E) and (Z) isomers of this compound.[6]

-

Step 2: Isomerization and Salt Formation. The resulting mixture of isomers is then subjected to isomerization, often using an acid catalyst such as a mixture of methanesulfonic acid and sulfuric acid, to enrich the desired (E)-isomer.[6] The final product is then converted to its hydrochloride salt.

Photoredox Catalysis

A more contemporary method involves a photoredox-catalyzed branch-selective pyridylation of alkenes. This approach offers a direct route to vinylpyridines under mild conditions and has been successfully applied to the synthesis of this compound.[7][8] This method proceeds via a sequential radical addition/coupling/elimination mechanism.[7]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the primary synthetic routes.

Table 1: Reagents for Mannich and Grignard Reaction Route

| Step | Reactant | Moles | Molar Ratio |

| 2 | p-methyl-ω-pyrrolidinopropiophenone | 0.5 | 1 |

| 2 | 2-Bromopyridine | 1.22 | 2.44 |

| 3 | 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol | - | - |

| 3 | 85% Sulfuric Acid | - | - |

Data extracted from a representative synthesis.[5]

Table 2: Reagents for Wittig Reaction Route

| Step | Reactant | Amount | Moles | Molar Ratio |

| 1 | 2-(p-toluoyl)pyridine | 40.0 g | 0.2 | 1 |

| 1 | 2(l-pyrrolidino)ethyl triphenylphosphonium bromide | 104.0 g | 0.23 | 1.15 |

| 1 | Potassium t-butoxide | 52.0 g | 0.46 | 2.3 |

Data extracted from a representative synthesis.[6]

Table 3: Reaction Conditions and Yields

| Synthesis Route | Step | Temperature | Duration | Yield |

| Mannich/Grignard | Grignard Reaction | -50°C | - | 80% (of alcohol intermediate) |

| Mannich/Grignard | Dehydration | Steam bath | 30 min | - |

| Wittig Reaction | Wittig Reaction | 10°C | 2 hours | 76% (E/Z mixture) |

| Wittig Reaction | Isomerization | 140°C | 6 hours | - |

Data extracted from representative syntheses.[5][6]

Experimental Protocols

Protocol 1: Synthesis via Mannich and Grignard Reactions

Step A: Preparation of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol

-

Prepare the Grignard reagent from 2-bromopyridine (1.22 mol) and magnesium in a suitable aprotic solvent.

-

In a separate reaction vessel, dissolve p-methyl-ω-pyrrolidinopropiophenone (0.5 mol) in dry benzene.

-

Cool the Grignard reagent to -50°C.

-

Add the 2-bromopyridine dropwise over 20 minutes, maintaining the temperature at -50°C.

-

Stir the mixture for 10 minutes at -50°C.

-

Add the solution of p-methyl-ω-pyrrolidinopropiophenone dropwise over approximately 30 minutes, keeping the temperature at -50°C.

-

Allow the reaction to proceed for an additional 2 hours, with the temperature rising to no higher than -30°C.

-

Quench the reaction by pouring the mixture onto excess ice and acidify with concentrated hydrochloric acid.

-

Separate the ether layer and extract the aqueous layer with water.

-

Combine the aqueous extracts, wash with ether, and then basify with ammonia solution.

-

Extract the product with chloroform, wash with water, dry over sodium sulfate, and evaporate the solvent.

-

Recrystallize the residue from alcohol to obtain 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol.[5]

Step B: Dehydration to this compound

-

Heat 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol (10.0 g) with 85% aqueous sulfuric acid (30 cc) on a steam bath for 30 minutes.[5]

-

Pour the resulting solution onto crushed ice and add an excess of ammonia solution to liberate the free base.

-

Extract the oil with light petroleum, dry the extract over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of (E)- and (Z)-Triprolidine.[5]

Protocol 2: Synthesis via Wittig Reaction

-

To a stirred solution of 2-(p-toluoyl)pyridine (40.0 g, 0.2 mol) and 2(l-pyrrolidino)ethyl triphenylphosphonium bromide (104.0 g, 0.23 mol) in methylene chloride (400 ml) at 10°C, slowly add potassium t-butoxide (52.0 g, 0.46 mol) over 1 hour.[6]

-

Continue stirring for an additional two hours.

-

Wash the reaction mixture with water to remove inorganic salts.

-

Extract the product into an aqueous oxalic acid solution.

-

Basify the aqueous layer and re-extract the product into toluene.

-

Evaporation of the toluene layer will yield a reddish-brown oil consisting of a mixture of (Z) and (E) isomers of this compound.[6]

Protocol 3: Isomerization and Hydrochloride Salt Formation

-

Heat the (Z) and (E) isomeric mixture of this compound (40 g) with a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid (80 ml) at 140°C for 6 hours.[6]

-

The product can be purified by conversion to its oxalate salt and crystallization from methyl ethyl ketone.

-

Neutralize the oxalate salt with ammonia and extract the free base into toluene.

-

Evaporate the toluene to obtain the (E)-isomer of this compound base.

-

Dissolve the this compound base (22 g) in methyl ethyl ketone (150 ml) and add concentrated HCl (8.75 ml).

-

Cool the reaction mixture to 0°C, filter the precipitate, and dry to obtain this compound HCl.[6]

Purification and Characterization

The final product, this compound hydrochloride, typically appears as a white, crystalline powder.[7] Purity can be assessed using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[9][10] The structure can be confirmed by spectroscopic methods including infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and mass spectrometry.[7]

Conclusion

This guide has detailed the primary synthetic routes for this compound hydrochloride, providing both qualitative and quantitative information for research and development purposes. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and required isomeric purity. The Mannich/Grignard and Wittig reaction routes represent established methods, while newer techniques like photoredox catalysis offer milder reaction conditions. For all methods, careful control of reaction parameters and appropriate purification techniques are crucial for obtaining high-purity this compound hydrochloride.

References

- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. This compound hydrochloride monohydrate, 6138-79-0 [thegoodscentscompany.com]

- 3. This compound Hydrochloride Anhydrous | C19H23ClN2 | CID 5702129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound HYDROCHLORIDE | 550-70-9 [amp.chemicalbook.com]

- 6. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (this compound) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound Hydrochloride [drugfuture.com]

- 10. waters.com [waters.com]

In-Vitro Pharmacological Profile of Triprolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triprolidine is a first-generation antihistamine of the alkylamine class, recognized for its potent antagonism of the histamine H1 receptor.[1] It is clinically used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] As a first-generation agent, this compound readily crosses the blood-brain barrier, leading to sedative effects.[3] Furthermore, it exhibits anticholinergic properties, contributing to its side-effect profile.[4][5] This technical guide provides a comprehensive in-vitro pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.

Data Presentation

The in-vitro activity of this compound is characterized by its binding affinity and functional potency at various receptors. The following tables summarize the available quantitative data for this compound's interaction with the histamine H1 receptor and its off-target activity at muscarinic receptors.

Table 1: Histamine H1 Receptor Binding Affinity and Functional Potency of this compound

| Parameter | Value | Assay Type | Cell/Tissue Preparation | Notes |

| IC50 | 0.2 µM | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | Functional antagonism of histamine-induced response. |

| Ki | Data not available in reviewed literature | Radioligand Binding Assay | - | While described as a potent H1 antagonist, specific Ki values from competitive binding assays using radioligands like [3H]mepyramine were not found in the public domain literature reviewed. |

| pA2 | Data not available in reviewed literature | Schild Analysis (e.g., Guinea Pig Ileum Contraction) | - | This value, which quantifies competitive antagonism, is not readily available for this compound in the reviewed literature. |

Table 2: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Ki Value | Assay Type | Notes |

| M1 | Data not available | Radioligand Binding Assay | This compound is known to have anticholinergic properties, suggesting interaction with muscarinic receptors. However, specific binding affinities for individual M1-M5 subtypes are not well-documented in the reviewed public literature. |

| M2 | Data not available | Radioligand Binding Assay | |

| M3 | Data not available | Radioligand Binding Assay | |

| M4 | Data not available | Radioligand Binding Assay | |

| M5 | Data not available | Radioligand Binding Assay |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are detailed protocols for key in-vitro experiments relevant to the profiling of this compound.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H1 receptor using [³H]-mepyramine as the radioligand.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.

-

[³H]-mepyramine (specific activity ~20-30 Ci/mmol).

-

This compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Mianserin or another suitable H1 antagonist.

-

96-well microplates, glass fiber filters, and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound solution or vehicle (for total binding) or non-specific binding control.

-

[³H]-mepyramine at a final concentration close to its Kd value.

-

Cell membrane preparation (typically 20-50 µg of protein per well).

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: Calcium Mobilization (FLIPR Assay)

This protocol outlines a functional assay to measure the antagonist effect of this compound on histamine-induced intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).

-

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

FLIPR Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye like Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid (if required to prevent dye extrusion).

-

Histamine dihydrochloride.

-

This compound hydrochloride.

-

384-well black-walled, clear-bottom microplates.

-

-

Procedure:

-

Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.

-

Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate for 1 hour at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.

-

Prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the cell plate into the FLIPR instrument.

-

Initiate the assay by adding the histamine solution to all wells simultaneously using the instrument's integrated fluidics.

-

Measure the fluorescence intensity before and after the addition of histamine over a period of 1-2 minutes.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Determine the inhibitory effect of this compound by plotting the histamine-induced calcium response against the logarithm of the this compound concentration to calculate the IC50 value.

-

Guinea Pig Ileum Contraction Assay for Schild Analysis

This classic organ bath experiment can be used to determine the pA2 value of this compound, a measure of its competitive antagonist potency.

-

Materials:

-

Guinea pig.

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), gassed with 95% O2 / 5% CO2.

-

Isolated organ bath with a transducer and recording system.

-

Histamine dihydrochloride.

-

This compound hydrochloride.

-

-

Procedure:

-

Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

-

Clean the ileum segment and suspend it in an organ bath containing Tyrode's solution at 37°C, bubbled with carbogen gas.

-

Allow the tissue to equilibrate for at least 30 minutes under a resting tension of approximately 1 g, with regular washes.

-

Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the resulting muscle contraction.

-

Wash the tissue repeatedly until the response returns to baseline.

-

Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).

-

In the presence of this compound, re-establish the histamine concentration-response curve.

-

Repeat steps 5-7 with increasing concentrations of this compound.

-

Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of this compound to the EC50 of histamine in its absence) for each concentration of this compound.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.

-

Mandatory Visualizations

Signaling Pathway

The primary mechanism of action of histamine at the H1 receptor involves the activation of the Gq/11 signaling cascade. This compound acts as an inverse agonist/antagonist at this receptor, inhibiting this pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Logical Relationship

This diagram illustrates the logical relationship between binding affinity, functional potency, and the therapeutic effect of an antagonist like this compound.

References

In Vivo Pharmacokinetics and Metabolism of Triprolidine: A Technical Guide

Triprolidine is a first-generation antihistamine belonging to the alkylamine class, characterized by its competitive antagonism of histamine at H1 receptors.[1][2] It is utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with its pharmacokinetic profile showing some inter-individual variability.[1][4] It is primarily metabolized in the liver and its metabolites are excreted mainly through the kidneys.[5][6]

Human Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound in humans have been characterized in several studies. A summary of these key parameters is presented in the table below.

| Parameter | Value | Study Population | Dosage | Reference |

| Time to Peak Concentration (Tmax) | ~1.5 - 2.0 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [3][4][7] |

| Peak Plasma Concentration (Cmax) | 8.4 ng/mL | Healthy Adults | 2.5 mg oral | [4] |

| 14.3 ng/mL | Healthy Adults | 5.0 mg oral | [4] | |

| 15.4 ± 8.3 ng/mL | Healthy Adults | 0.04 mg/kg oral | [7] | |

| Elimination Half-life (t1/2) | ~4 - 6 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [4][8] |

| Bioavailability | ~4% (oral) | Not Specified | Not Specified | [8][9] |

| Protein Binding | ~90% | Not Specified | Not Specified | [8][9] |

| Urinary Excretion (unchanged) | ~1.3% of dose in 24h | Healthy Adults | 0.04 mg/kg oral | [7] |

Animal Pharmacokinetic Parameters

Pharmacokinetic studies in animal models provide further insight into the disposition of this compound.

| Parameter | Value | Animal Model | Dosage | Reference |

| Urinary Excretion (total radioactivity) | >80% of dose in 72h | CD-1 Mice | 50 mg/kg oral [14C] | [10] |

| Fecal Excretion (total radioactivity) | Remainder of dose in 72h | CD-1 Mice | 50 mg/kg oral [14C] | [10] |

| Urinary Excretion (total radioactivity) | ~75% of dose | Male Beagle Dogs | 2.5 mg/kg IV & oral [14C] | [11] |

| Fecal Excretion (total radioactivity) | Remainder of dose | Male Beagle Dogs | 2.5 mg/kg IV & oral [14C] | [11] |

Metabolism

This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5][6] The major metabolic pathway involves oxidation of the p-methyl group on the phenyl ring.

Metabolizing Enzymes

The primary cytochrome P450 isozyme responsible for this compound metabolism is CYP2D6.[4][8][9] This is a crucial consideration for potential drug-drug interactions, as CYP2D6 is involved in the metabolism of a wide range of therapeutic agents.[12][13][14] Genetic polymorphisms in the CYP2D6 gene can also lead to significant inter-individual differences in metabolic capacity, affecting drug efficacy and safety.[12][15]

Major Metabolites

In a study conducted in mice, the major metabolite identified was a carboxylic acid analog of this compound, accounting for a significant portion of the administered dose.[10] Other minor metabolites have also been identified, including a hydroxylated derivative.[10] Fungal metabolism studies have demonstrated the formation of hydroxymethyl this compound, a known mammalian metabolite.[16]

The primary metabolites of this compound identified in mice are:

-

Carboxylic acid analog of this compound (219C69): The major metabolite.[10]

-

A gamma-aminobutyric acid analog of this compound: A minor metabolite.[10]

-

A pyrrolidinone analog of 219C69: A minor metabolite.[10]

-

A pyridine-ring hydroxylated derivative of this compound: A minor metabolite.[10]

Experimental Protocols

The following sections detail the methodologies employed in key in vivo pharmacokinetic and metabolism studies of this compound.

Human Pharmacokinetic Study Protocol

Objective: To characterize the pharmacokinetic profile of single oral doses of this compound.

Study Design: A randomized, open-label, single-dose, crossover study is a common design.[4][17]

Subjects: Healthy adult volunteers are typically recruited for these studies.[4][7] Key exclusion criteria often include a history of significant diseases that could interfere with drug absorption, distribution, metabolism, or excretion.[4]

Dosing: Subjects receive a single oral dose of this compound, for example, as a 2.5 mg or 5.0 mg tablet.[4]

Sample Collection: Blood samples are collected at predefined intervals, such as pre-dose and at various time points up to 24 hours post-dose.[4][17] Urine samples may also be collected over a 24-hour period.[7]

Analytical Method: Plasma and urine concentrations of this compound are quantified using a validated analytical method, typically reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][18]

-

Sample Preparation: Plasma samples are often prepared by liquid-liquid extraction. For instance, each 1 mL of plasma can be mixed with an internal standard solution (e.g., chlorpheniramine), alkalinized with sodium hydroxide, and extracted with a solvent like dichloromethane.[4][18]

-

Chromatography: A reverse-phase HPLC column, such as a C8 or C18 column, is used for separation.[4][19]

-

Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantification.[4]

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (area under the curve), and t1/2.[20]

Animal Metabolism Study Protocol

Objective: To identify the metabolites of this compound and determine their excretion pathways.

Study Design: A disposition and metabolism study using radiolabeled this compound.[10]

Subjects: Animal models such as CD-1 mice or beagle dogs are used.[10][11]

Dosing: A single oral or intravenous dose of [14C]-labeled this compound is administered.[10][11]

Sample Collection: Urine and feces are collected over a period of 72 hours post-dose.[10]

Analytical Methods:

-

Total Radioactivity Measurement: Urine and feces are analyzed for total radiocarbon content to determine the extent of excretion.[10]

-

Metabolite Profiling: Radiochromatography is used to separate the parent drug from its metabolites in urine and feces.[10]

-

Metabolite Identification: The structures of the isolated metabolites are determined using a combination of analytical techniques, including:

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at histamine H1 receptors.[1][5] Histamine, when released from mast cells and basophils during an allergic response, binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[5] this compound competitively blocks the binding of histamine to these receptors, thereby preventing the downstream signaling cascade that mediates allergic symptoms.[5] Its ability to cross the blood-brain barrier and interact with central H1 receptors is responsible for its sedative side effect.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability of this compound as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. An investigation of the H1-receptor antagonist this compound: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound [medbox.iiab.me]

- 10. Disposition and metabolism of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disposition of this compound in the male beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Microbial transformation of the antihistaminic drug this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

- 20. Bioavailability of pseudoephedrine and this compound from combination and single-ingredient products - PubMed [pubmed.ncbi.nlm.nih.gov]

Triprolidine E/Z Isomer Activity and Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triprolidine, a first-generation antihistamine, is a potent H1 receptor antagonist widely used in the management of allergic conditions. As an alkene derivative, this compound exists as E and Z geometric isomers, which exhibit significant differences in their pharmacological activity. This technical guide provides an in-depth analysis of the stereospecific interactions of this compound's E and Z isomers with the histamine H1 receptor. It summarizes the available quantitative data on their relative potencies, details relevant experimental methodologies for assessing receptor binding and functional activity, and visualizes key biological and experimental pathways. The profound difference in activity between the two isomers underscores the critical importance of stereochemistry in drug design and development.

Introduction

This compound is a competitive antagonist of the histamine H1 receptor, belonging to the alkylamine class of antihistamines.[1] Its therapeutic effect is derived from its ability to block the action of histamine at H1 receptors, thereby mitigating the symptoms of allergic reactions. The structure of this compound features a C=C double bond, giving rise to E (trans) and Z (cis) geometric isomers. It has been established that the antihistaminic activity of this compound resides almost exclusively in the E-isomer.[2][3] This significant stereoselectivity highlights the precise three-dimensional requirements for optimal interaction with the H1 receptor binding pocket. Understanding the activity profiles of these isomers is crucial for optimizing the therapeutic efficacy and safety of antihistaminic drugs.

Quantitative Analysis of Isomer Activity

| Isomer | Receptor/Tissue | Potency Ratio (E vs. Z) | Reference |

| (E)-Triprolidine vs. (Z)-Triprolidine | Guinea-pig ileum (H1 Receptor) | ~600:1 | [2][3] |

| (E)-Triprolidine vs. (Z)-Triprolidine | Cerebellar sites (H1 Receptor) | ~100:1 | [2][3] |

| (E)-Triprolidine vs. (Z)-Triprolidine | Histamine Receptors | 1170:1 | [4] |

These findings consistently demonstrate the superior activity of the (E)-isomer of this compound as a histamine H1 receptor antagonist.[2][3] The variation in potency ratios between different tissues, such as the guinea-pig ileum and cerebellar sites, may suggest the existence of H1 receptor subtypes or differences in the tissue-specific receptor environment.[2][3]

Experimental Protocols

The determination of the receptor binding affinity and functional activity of this compound isomers typically involves in vitro assays. Below are detailed methodologies representative of those used in the pharmacological characterization of antihistamines.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of the E and Z isomers of this compound for the histamine H1 receptor.

Objective: To quantify the binding affinity of (E)- and (Z)-triprolidine to the H1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Test Compounds: (E)-triprolidine and (Z)-triprolidine.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters.

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [³H]mepyramine + assay buffer.

-

Non-specific Binding: Receptor membranes + [³H]mepyramine + non-specific binding control.

-

Competitive Binding: Receptor membranes + [³H]mepyramine + varying concentrations of (E)- or (Z)-triprolidine.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum Assay for Functional Antihistamine Activity

This ex vivo assay measures the functional antagonism of histamine-induced smooth muscle contraction by the this compound isomers.

Objective: To determine the potency of (E)- and (Z)-triprolidine in inhibiting the contractile response of guinea pig ileum to histamine.

Materials:

-

Tissue: Freshly isolated terminal ileum from a guinea pig.

-

Physiological Salt Solution: Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Agonist: Histamine dihydrochloride.

-

Antagonists: (E)-triprolidine and (Z)-triprolidine.

-

Organ Bath and Transducer System.

Procedure:

-

Tissue Preparation: Sacrifice a guinea pig and dissect a segment of the terminal ileum. Cleanse the ileum segment and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension (e.g., 1 g). During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.

-

Histamine Dose-Response Curve: Establish a cumulative dose-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the resulting isometric contractions.

-

Antagonist Incubation: After washing the tissue to return to baseline, add a known concentration of either (E)- or (Z)-triprolidine to the organ bath and incubate for a set period (e.g., 20-30 minutes).

-

Shift in Histamine Dose-Response: In the presence of the this compound isomer, re-establish the histamine dose-response curve.

-

Data Analysis: The antagonistic potency is determined by the extent of the rightward shift of the histamine dose-response curve in the presence of the this compound isomer. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.

Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.

Caption: Histamine H1 Receptor Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The pharmacological activity of this compound is highly dependent on its geometric configuration, with the (E)-isomer demonstrating significantly greater potency as a histamine H1 receptor antagonist than the (Z)-isomer. This pronounced stereoselectivity, evidenced by large potency ratios in both receptor binding and functional assays, highlights the specific conformational requirements of the H1 receptor binding site. For researchers and professionals in drug development, the case of this compound serves as a critical reminder of the importance of isomeric purity and the detailed characterization of stereoisomers in the design and optimization of new therapeutic agents. Future investigations could further elucidate the precise molecular interactions that govern this stereospecific binding, potentially through co-crystallization studies of the H1 receptor with each this compound isomer.

References

Discovery of Triprolidine as a first-generation antihistamine

An In-depth Technical Guide on the Discovery of Triprolidine as a First-Generation Antihistamine

Introduction

This compound is a potent, first-generation antihistamine of the alkylamine class, distinguished by its rapid onset and relatively short duration of action.[1][2] Patented in 1948 by Burroughs Wellcome and introduced for medical use in 1953, its development was a significant step in the post-war era of antihistamine innovation aimed at treating allergic conditions.[2][3] As a competitive antagonist of histamine H1 receptors, this compound effectively alleviates symptoms associated with allergic rhinitis, urticaria, and the common cold.[4] However, like other first-generation agents, its ability to cross the blood-brain barrier results in characteristic sedative and anticholinergic side effects.[2][5] This guide provides a detailed technical overview of the discovery, mechanism of action, synthesis, and the pivotal experimental evaluations that established this compound as a cornerstone therapeutic agent.

Chemical Profile and Synthesis

This compound is an alkylamine derivative featuring a pyridine ring linked via an (E)-configured propenyl chain to a 4-methylphenyl group.[2] The trans or (E)-isomer is significantly more potent than the cis (Z)-isomer.[6]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | [2][6] |

| Molecular Formula | C₁₉H₂₂N₂ | [2] |

| Molecular Weight | 278.4 g/mol | [2] |

| Appearance | Solid crystalline substance | [2] |

| Melting Point | ~60°C | [2] |

| Drug Class | First-Generation H1-Receptor Antihistamine; Alkylamine | [6] |

Synthesis Pathway

The classical synthesis of this compound involves a Mannich reaction followed by a Grignard reaction and subsequent dehydration.

-

Mannich Reaction: 4'-methylacetophenone, paraformaldehyde, and pyrrolidine undergo a Mannich reaction to form the Mannich base, 4'-methyl-3-pyrrolidinopropiophenone.[6]

-

Grignard Reaction: The resulting ketone is treated with a Grignard reagent, 2-pyridylmagnesium bromide. This is followed by hydrolysis to yield an intermediate tertiary alcohol.[7]

-

Dehydration: The alcohol intermediate is then subjected to acid-catalyzed dehydration, which eliminates a water molecule to form the characteristic double bond of this compound. This final step produces a mixture of (E) and (Z) isomers, which can be separated.[6][7]

Pharmacology

Mechanism of Action

This compound functions as a competitive antagonist and inverse agonist at histamine H1 receptors.[1][8] In allergic reactions, histamine released from mast cells binds to H1 receptors on various effector cells, triggering symptoms.[5] this compound competitively binds to these H1 receptors, stabilizing them in an inactive conformation and preventing histamine from initiating its downstream effects.[5] This blockade inhibits histamine-induced vasodilation, increased vascular permeability, and smooth muscle contraction, thereby alleviating symptoms like sneezing, runny nose, and itching.[5][9]

Furthermore, H1 receptor activation can stimulate the NF-κB transcription factor via the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways. By blocking the H1 receptor, this compound attenuates NF-κB activity, which in turn decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[10]

As a first-generation antihistamine, this compound is lipophilic and readily crosses the blood-brain barrier, where it antagonizes H1 receptors in the central nervous system (CNS), leading to sedation.[10][11] It also exhibits mild anticholinergic activity by blocking muscarinic acetylcholine receptors, contributing to side effects such as dry mouth.[2]

Pharmacokinetics

This compound is rapidly absorbed following oral administration. Its pharmacokinetic profile is characteristic of a short-acting antihistamine.

| Parameter | Value | Reference |

| Time to Peak Plasma (Tmax) | 1.5 - 3.0 hours | [12][13] |

| Max. Plasma Conc. (Cmax) | ~8.4 ng/mL (for 2.5 mg dose) | [13] |

| Elimination Half-Life (t½) | 4 - 6 hours | [1][2] |

| Metabolism | Hepatic (extensive first-pass) | [12] |

| Excretion | Renal | [12] |

| Duration of Action | 4 - 6 hours | [1][11] |

Experimental Protocols and Validation

The establishment of this compound as an effective antihistamine relied on a series of preclinical and clinical evaluations common for drug development in the mid-20th century.

Preclinical Evaluation: In Vitro Guinea Pig Ileum Assay

This classic pharmacological preparation is used to determine the H1-antagonist activity of a compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.

-

Objective: To quantify the H1-receptor blocking potency of this compound.

-

Methodology:

-

Tissue Preparation: A section of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Contraction Measurement: The tissue is connected to an isotonic transducer to record muscle contractions on a kymograph or digital data acquisition system.

-

Histamine Dose-Response: A cumulative dose-response curve for histamine is established by adding increasing concentrations of histamine to the bath and recording the magnitude of contraction.

-

Antagonist Incubation: The tissue is washed and allowed to equilibrate. A fixed concentration of this compound is added to the bath and incubated for a predetermined period (e.g., 20-30 minutes).

-

Challenge with Histamine: The histamine dose-response curve is re-established in the presence of this compound.

-

Data Analysis: The rightward shift in the histamine dose-response curve caused by this compound is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA₂ value indicates greater potency.

-

Preclinical Evaluation: In Vivo Histamine-Induced Bronchospasm Model

This model assesses the ability of an antihistamine to protect a living animal from the effects of a histamine challenge.

-

Objective: To evaluate the protective effect of this compound against histamine-induced bronchoconstriction in guinea pigs.

-

Methodology:

-

Animal Preparation: Healthy guinea pigs are fasted overnight. The test group is pre-treated with a specific dose of this compound (administered orally or intraperitoneally), while the control group receives a vehicle.

-

Histamine Challenge: After a set period (e.g., 1 hour post-dose), the animals are exposed to an aerosolized solution of histamine inside an exposure chamber.

-

Endpoint Measurement: The primary endpoint is the time to onset of respiratory distress or collapse (pre-convulsive dyspnea).

-

Data Analysis: The protective effect is quantified by comparing the time to collapse in the this compound-treated group versus the control group. A significant increase in this time indicates effective H1-receptor blockade in the respiratory tract. The ED₅₀ (effective dose protecting 50% of animals) can be determined by testing multiple doses.

-

Clinical Evaluation: Allergic Rhinitis Trial

Early clinical trials in the 1950s were crucial for confirming the efficacy of this compound in human subjects.[2] A generalized protocol for such a trial is outlined below.

-

Objective: To determine the efficacy and safety of this compound for the symptomatic relief of seasonal allergic rhinitis.

-

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Patient Population: Adult patients with a documented history of seasonal allergic rhinitis and currently experiencing moderate-to-severe symptoms (e.g., sneezing, rhinorrhea, nasal itching, ocular itching).

-

Treatment: Patients are randomized to receive either this compound hydrochloride (e.g., 2.5 mg) or a matching placebo, taken orally every 6 hours for a period of 7-14 days.

-

Efficacy Assessment: Patients record the severity of their symptoms daily in a diary using a standardized scale (e.g., a 4-point scale from 0=none to 3=severe). The primary endpoint is the change from baseline in the Total Symptom Score (TSS).

-

Safety Assessment: Adverse events are recorded at each study visit. Vital signs and routine laboratory tests may also be monitored.

-

Data Analysis: The mean change in TSS from baseline for the this compound group is compared to that of the placebo group using appropriate statistical tests (e.g., ANCOVA).

-

Clinical Efficacy and Safety Profile

Clinical studies have consistently demonstrated the effectiveness of this compound in managing allergic conditions.

| Indication | Dose | Key Findings | Reference |

| Allergic Rhinitis | 2.5 mg every 6 hours | Significantly more effective than placebo in reducing nasal symptoms (sneezing, rhinorrhea) and ocular itching. | [12][14] |

| Urticaria | 2.5 mg every 6 hours | Provides effective relief from itching and skin irritation associated with mild, uncomplicated urticaria. | [12][15] |

| Temporary Sleep Disturbance | 2.5 mg or 5.0 mg at bedtime | Improved objective and subjective measures of sleep quality compared to placebo, with the 2.5 mg dose identified as optimal. | [16] |

The primary limitation of this compound is its side effect profile, which is common to first-generation antihistamines.[17] The most frequently reported adverse effects include:

-

CNS Effects: Drowsiness/sedation, dizziness, and impaired coordination.[2][15]

-

Anticholinergic Effects: Dry mouth, nose, and throat; blurred vision; and urinary retention.[15][17]

Conclusion

The discovery of this compound marked a key advancement in symptomatic allergy treatment. Through a combination of rational chemical synthesis and rigorous preclinical and clinical evaluation, it was established as a highly potent H1-receptor antagonist. Its rapid onset of action and proven efficacy secured its place as a valuable therapeutic option for decades. While the development of second-generation, non-sedating antihistamines has since shifted the treatment paradigm, this compound remains an important compound in the history of pharmacology and is still utilized in combination cold and allergy formulations. The study of its discovery provides a classic blueprint for antihistamine drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. youtube.com [youtube.com]

- 8. Histamine and H1-antihistamines: celebrating a century of progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 10. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Articles [globalrx.com]

- 13. Bioavailability of this compound as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Articles [globalrx.com]

- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Efficacy of this compound in the Treatment of Temporary Sleep Disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

Preliminary Toxicological Screening of Triprolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicological screening of novel Triprolidine derivatives. This compound, a first-generation antihistamine, serves as a scaffold for the development of new chemical entities with potential therapeutic applications. Early-stage toxicological assessment is paramount to identify and mitigate potential safety concerns, ensuring the selection of promising lead candidates for further development. This document outlines key in vitro and in vivo methodologies for evaluating the cytotoxicity, genotoxicity, and acute oral toxicity of this compound derivatives. Detailed experimental protocols, data presentation templates, and visual representations of workflows and relevant signaling pathways are provided to guide researchers in the systematic evaluation of these compounds. While specific toxicological data for novel, proprietary this compound derivatives are not publicly available, this guide presents hypothetical data to illustrate the correct format for data presentation and interpretation.

Introduction

This compound is a potent histamine H1 receptor antagonist that has been in clinical use for decades for the symptomatic relief of allergic conditions.[1] Its chemical structure presents multiple opportunities for modification to develop derivatives with altered pharmacokinetic profiles, improved efficacy, or novel therapeutic indications. However, any structural modification necessitates a thorough toxicological evaluation to ensure the safety of the new compounds.

Preliminary toxicological screening, often referred to as "lead optimization toxicology," plays a crucial role in the early stages of drug discovery. It aims to rapidly assess the toxicological profile of a series of compounds to identify potential liabilities and guide the selection of candidates with the most favorable safety profiles for further development. This guide focuses on three critical aspects of preliminary toxicological screening:

-

In Vitro Cytotoxicity: To assess the potential of a compound to cause cell death.

-

In Vitro Genotoxicity: To evaluate the potential of a compound to damage DNA, which can lead to mutations and potentially cancer.

-

In Vivo Acute Oral Toxicity: To determine the short-term adverse effects of a single oral dose of a compound.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are rapid and cost-effective methods to evaluate the potential of a compound to cause cell death. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Experimental Protocol: MTT Assay

Objective: To determine the concentration of a this compound derivative that inhibits cell viability by 50% (IC50).

Cell Line: CHO-K1 (Chinese Hamster Ovary) cells are a commonly used cell line for toxicology studies due to their robustness and ease of culture.[4][5][6]

Materials:

-

CHO-K1 cells

-

F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed CHO-K1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro Cytotoxicity

The results of the in vitro cytotoxicity screening should be summarized in a clear and concise table.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives in CHO-K1 Cells

| Compound ID | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| TPD-001 | > 100 | 85.2 | 65.7 |

| TPD-002 | 75.4 | 52.1 | 38.9 |

| TPD-003 | > 100 | > 100 | 92.3 |

| TPD-004 | 42.8 | 21.5 | 10.3 |

| Positive Control (Doxorubicin) | 0.8 | 0.4 | 0.2 |

Visualization: In Vitro Cytotoxicity Workflow

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a chemical. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7][8][9][10][11]

Experimental Protocol: Comet Assay